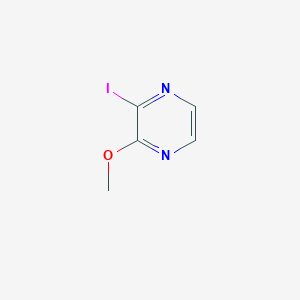

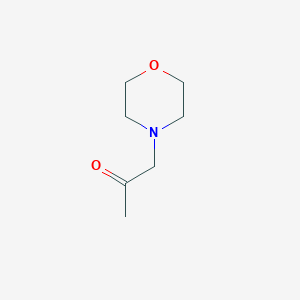

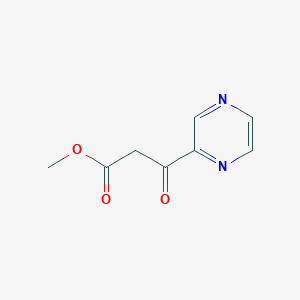

3-氧代-3-(吡嗪-2-基)丙酸甲酯

描述

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate is a compound that can be associated with various chemical reactions and syntheses. It is structurally related to a variety of compounds that have been synthesized and studied for their chemical properties and potential applications. For instance, compounds with similar structural motifs have been used in the synthesis of seed germination stimulants, as well as in the creation of molecules with antioxidant activity .

Synthesis Analysis

The synthesis of compounds related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate often involves multi-step reactions that can include Michael-Wittig condensations, Ti-crossed aldol additions, and pseudo-multicomponent reactions . For example, the synthesis of highly functionalized 2-cyclohexenonedicarboxylates was achieved through a novel Michael-Wittig reaction, demonstrating the versatility of these methods in creating complex molecules . Additionally, the stereoselective synthesis of related compounds, such as methyl (S)-3-amino-3-(3-pyridyl)propanoate, has been reported, which is crucial for the development of pharmaceuticals .

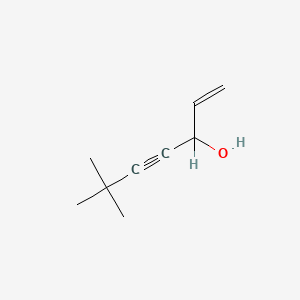

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-oxo-3-(pyrazin-2-yl)propanoate has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . Crystallographic analysis has also been employed to determine the precise arrangement of atoms within the crystal lattice, providing insights into the conformational preferences and potential intermolecular interactions of these molecules .

Chemical Reactions Analysis

Compounds with the pyrazinyl moiety have been involved in a range of chemical reactions. These include Knoevenagel condensations, Michael additions, and regioselective cascade reactions . The reactivity of these compounds can be influenced by the presence of substituents, which can lead to different reaction pathways and products. For example, the introduction of highly basic aliphatic amines into the oxazole ring has been explored, showcasing the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 3-oxo-3-(pyrazin-2-yl)propanoate are influenced by their molecular structure. For instance, the presence of halogen substituents can affect the compound's reactivity and physical state . The antioxidant activity of these compounds has been evaluated, indicating potential applications in the field of health and medicine . Moreover, the solubility, melting points, and stability of these compounds can vary significantly, which is important for their practical applications and handling .

科学研究应用

氢键研究该化合物表现出有趣的氢键特性,这对于各种化学环境中的分子相互作用和稳定性至关重要。一项研究重点研究了某些乙酸和丙酸中的强分子内氢键,形成了独特的 8 元螯合环结构,这可能对类似化合物的分子行为产生影响 (Dobbin 等人,1993)。

分子探针和传感器从 3-氧代-3-(吡嗪-2-基)丙酸甲酯衍生物合成的香豆素-吡唑啉酮探针的研究揭示了它们在检测 Cr3+ 离子方面的潜力,表明该化合物可用于开发对生物和环境样品中的离子高度灵敏的检测机制 (Mani 等人,2018)。

杂环化学该化合物是转化为各种杂环结构(如咪唑并[1,2-a]吡啶)的前体,为广阔的杂环化学领域及其在药物设计和其他领域的应用做出了贡献 (Kolar 等人,1996)。

新型化合物的合成它作为合成新衍生物(如 3-(嘧啶基)丙酸酯)的起始原料,展示了其在创造具有各种科学和工业领域潜在应用的新型化合物方面的多功能性 (Flores 等人,2013)。

安全和危害

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.

属性

IUPAC Name |

methyl 3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIAEBPGRWAKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-3-(pyrazin-2-yl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。